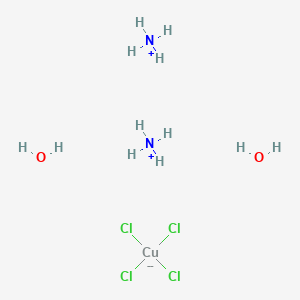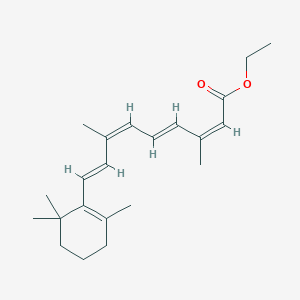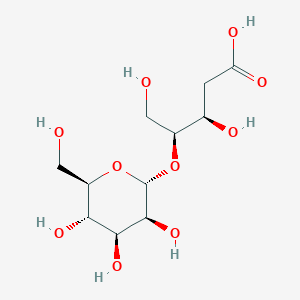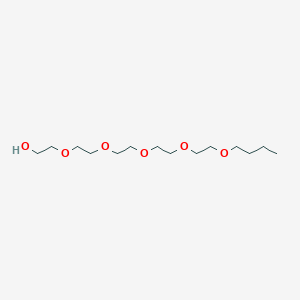![molecular formula C29H18N4O4 B155384 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]- CAS No. 1965-82-8](/img/structure/B155384.png)
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] is a synthetic compound that has been widely used in scientific research. It is a potent oxidant that has been used in various biochemical and physiological studies. This compound is synthesized using a specific method that involves the reaction of anthracene-9,10-dione and 4,6-diphenoxy-1,3,5-triazine-2-amine.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] involves the generation of reactive oxygen species (ROS). This compound can react with various biomolecules, including DNA, proteins, and lipids, leading to oxidative damage. The ROS generated by this compound can also activate various signaling pathways that regulate cell growth, proliferation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] are dependent on the concentration and exposure time. At low concentrations, this compound can induce oxidative stress and DNA damage, leading to cell death. At higher concentrations, it can induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] in lab experiments is its high potency and specificity. This compound can induce oxidative stress and DNA damage at low concentrations, making it an ideal tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity. It can induce cell death and damage various biomolecules, making it important to use appropriate safety measures when handling this compound.
Direcciones Futuras
The future directions of research involving 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] include exploring its potential use in cancer therapy. This compound has been shown to induce apoptosis and inhibit cell proliferation, making it a promising candidate for cancer treatment. Additionally, further studies are needed to explore the potential use of this compound in the synthesis of various organic compounds.
Métodos De Síntesis
The synthesis of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] involves the reaction of anthracene-9,10-dione and 4,6-diphenoxy-1,3,5-triazine-2-amine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of this reaction is high, and the compound can be purified using standard methods.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] has been used in various scientific research applications. It is a potent oxidant that has been used in studies related to oxidative stress and DNA damage. This compound has also been used in studies related to cancer and apoptosis. Additionally, it has been used in studies related to the synthesis of various organic compounds.
Propiedades
Número CAS |
1965-82-8 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]- |
Fórmula molecular |
C29H18N4O4 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H18N4O4/c34-25-20-14-7-8-15-21(20)26(35)24-22(25)16-9-17-23(24)30-27-31-28(36-18-10-3-1-4-11-18)33-29(32-27)37-19-12-5-2-6-13-19/h1-17H,(H,30,31,32,33) |
Clave InChI |
LAUUHTWOJVACTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)OC6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)OC6=CC=CC=C6 |
Otros números CAS |
1965-82-8 |
Sinónimos |
1-[[4,6-Bis(phenoxy)-1,3,5-triazin-2-yl]amino]-9,10-anthracenedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



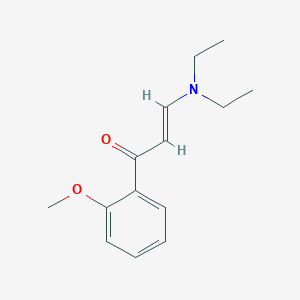

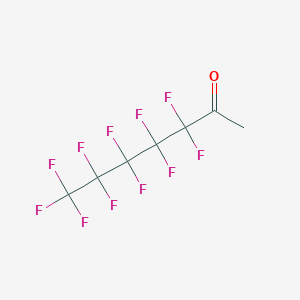
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
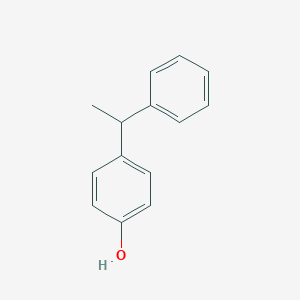
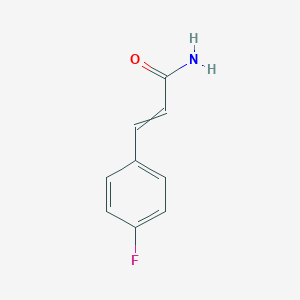
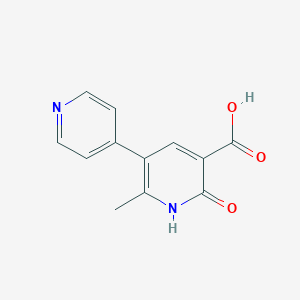
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)
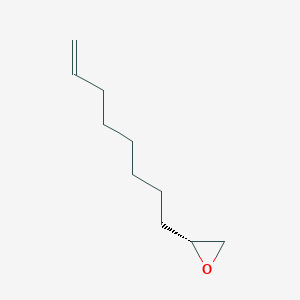
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
